![molecular formula C13H15NO5 B5178576 5-(pentanoylamino)isophthalic acid](/img/structure/B5178576.png)
5-(pentanoylamino)isophthalic acid
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Overview
Description
5-(Pentanoylamino)isophthalic acid, also known as PAIA, is a compound that has gained attention in scientific research due to its unique properties. PAIA is a derivative of isophthalic acid and has a pentanoylamino group attached to one of its carboxylic acid groups. This modification changes the properties of the molecule, making it more suitable for certain applications.
Mechanism of Action
The mechanism of action of 5-(pentanoylamino)isophthalic acid is not fully understood, but it is believed to interact with biological molecules such as proteins and enzymes. 5-(pentanoylamino)isophthalic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
5-(pentanoylamino)isophthalic acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, 5-(pentanoylamino)isophthalic acid has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
5-(pentanoylamino)isophthalic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, 5-(pentanoylamino)isophthalic acid has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and applications of 5-(pentanoylamino)isophthalic acid. One potential area of research is in the development of new materials with specific properties, such as high thermal stability or electrical conductivity. Another area of research is in the development of new therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-(pentanoylamino)isophthalic acid and its potential toxicity at higher concentrations.
Synthesis Methods
5-(pentanoylamino)isophthalic acid can be synthesized through a multistep process starting from isophthalic acid. The first step involves the conversion of isophthalic acid into its acid chloride derivative, which is then reacted with pentanoyl chloride to form the desired product. The reaction requires the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine or pyridine.
Scientific Research Applications
5-(pentanoylamino)isophthalic acid has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials. 5-(pentanoylamino)isophthalic acid can be used as a building block for the synthesis of polymers and other materials with unique properties. For example, 5-(pentanoylamino)isophthalic acid-based polymers have been shown to have high thermal stability and good mechanical properties.
properties
IUPAC Name |
5-(pentanoylamino)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-3-4-11(15)14-10-6-8(12(16)17)5-9(7-10)13(18)19/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDFVIUELNZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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